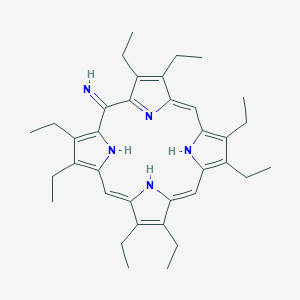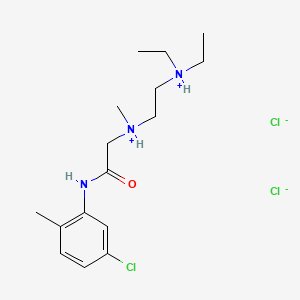
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine is a complex compound that features two copper atoms coordinated with 2,2-dimethylpropanoate and pyridine-2,6-diamine ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine typically involves the reaction of copper(I) chloride with a tethered pyridine diimine ligand. This reaction yields a μ-chlorido bridged cationic dicopper(I) complex . The geometric constraints of the ligand foster attractive van der Waals interactions between the coplanar pyridine units .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
化学反应分析
Types of Reactions
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: Reduction reactions can revert the copper to its lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the copper atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield dicopper(II) complexes, while reduction reactions may produce dicopper(I) complexes.
科学研究应用
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: The compound’s ability to mimic certain biological enzymes makes it useful in biomimetic studies.
Medicine: Research is ongoing into its potential use in medical applications, particularly in the development of new therapeutic agents.
Industry: It is used in material science for the development of new materials with unique properties.
作用机制
The mechanism by which dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine exerts its effects involves the coordination of the copper atoms with the ligands, which facilitates various chemical reactions. The molecular targets and pathways involved include electron transfer processes and the stabilization of reactive intermediates .
相似化合物的比较
Similar Compounds
- Dicopper;2,2-dimethylpropanoate;2,3-dimethylpyridine
- 2,6-Bis(diphenylphosphino)pyridine
Uniqueness
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine is unique due to its specific ligand coordination and the resulting geometric constraints, which foster attractive van der Waals interactions between the coplanar pyridine units . This unique structure imparts distinct chemical and physical properties that differentiate it from similar compounds.
属性
分子式 |
C30H50Cu2N6O8 |
|---|---|
分子量 |
749.8 g/mol |
IUPAC 名称 |
dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine |
InChI |
InChI=1S/2C5H7N3.4C5H10O2.2Cu/c2*6-4-2-1-3-5(7)8-4;4*1-5(2,3)4(6)7;;/h2*1-3H,(H4,6,7,8);4*1-3H3,(H,6,7);;/q;;;;;;2*+2/p-4 |
InChI 键 |
IEVNNCLBTWOMHI-UHFFFAOYSA-J |
规范 SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].C1=CC(=NC(=C1)N)N.C1=CC(=NC(=C1)N)N.[Cu+2].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)






![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)






